2,5-Dinitrotoluene

Hepatocarcinogenesis Initiation-Promotion Assay F-344 Rat Model

GC/MS cannot distinguish 2,5-DNT from 2,4-DNT or 2,6-DNT due to near-identical fragmentation patterns, risking isomer misidentification in forensic and environmental analysis. Purified 2,5-DNT (CAS 619-15-8) solves this as the only DNT isomer with no detectable hepatic initiating activity. • Negative-control isomer: No hepatic tumor initiation vs. 100% carcinoma incidence for technical-grade DNT in F-344 rat models • Certified reference standard: Essential for GC/MS isomer confirmation in post-blast forensics and ammunition-site monitoring • Unique immunotoxicity probe: Only DNT isomer that does not induce splenic lymphoid hyperplasia in repeated-dose oral toxicity studies

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 619-15-8
Cat. No. B008417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dinitrotoluene
CAS619-15-8
Synonyms2,5-dinitro-toluen; 2,5-Dinitrotoluene; 2,5-DNT; 2-Methyl-1,4-dinitrobenzene; Toluene, 2,5-dinitro-; 1-METHYL-2,5-DINITROBENZENE; 2,5-Dinitrotoluol; 1,4-Dinitro-2-methylbenzene
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3
InChIKeyKZBOXYKTSUUBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol;  very soluble in carbon disulfide
In water, 219 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dinitrotoluene (2,5-DNT): Isomer-Specific Procurement


2,5-Dinitrotoluene (2,5-DNT; CAS 619-15-8) is one of six isomeric dinitrotoluenes formed by toluene nitration, distinguished by nitro groups at the 2- and 5-positions of the aromatic ring. Unlike the industrially dominant 2,4-DNT (76.5% of technical-grade DNT) and 2,6-DNT (18.8%), 2,5-DNT constitutes less than 3% of technical-grade mixtures [1]. Its meta-nitro orientation confers a distinct toxicity, genotoxicity, and physicochemical profile that cannot be replicated by ortho- or para-substituted isomers, making it an essential reference standard for forensic analysis, toxicological research, and selective synthetic applications [2].

Role

Isomer-specific reference standard for dinitrotoluene toxicology studies

Workflow

Negative control in hepatic initiation–promotion assays; forensic isomer differentiation

Selection context

Purified 2,5-DNT enables attribution of toxicity to specific DNT isomers

Why 2,5-DNT Is Irreplaceable


The six DNT isomers share an identical molecular formula (C₇H₆N₂O₄) and molecular weight (182.14 g/mol), yet their nitro-group positions drive marked divergence in hepatocarcinogenic potential, genotoxicity, organ-specific pathology, and electrochemical behavior. Technical-grade DNT, dominated by 2,4-DNT and 2,6-DNT, produces 100% hepatocellular carcinoma incidence in male F-344 rats after one year of feeding, whereas purified 2,4-DNT alone is only weakly hepatocarcinogenic and 2,5-DNT exhibits no detectable hepatic initiating activity [1]. Furthermore, GC/MS alone cannot reliably distinguish 2,5-DNT from 2,4-DNT or 2,6-DNT due to near-identical fragmentation patterns, necessitating isomer-pure reference materials for forensic and environmental analysis [2]. Substituting one isomer for another without accounting for these differences risks invalidating toxicological studies, compromising analytical accuracy, and generating misleading structure-activity relationship conclusions.

Using 2,4-DNT or technical-grade DNT may invalidate hepatocarcinogenesis studies due to divergent initiation activity.

GC/MS cannot reliably distinguish 2,5-DNT from other isomers; isomer-pure reference essential for forensic accuracy.

Spleen pathology and cytotoxicity profiles differ markedly across isomers; direct substitution compromises mechanistic interpretation.

2,5-DNT: Key Comparative Evidence


Hepatic Initiation: 2,5-DNT vs. 2,6-DNT

In an in vivo hepatic initiation-promotion assay using male F-344 rats, a single oral administration of 2,6-DNT (75 mg/kg) combined with partial hepatectomy initiated hepatocytes, whereas 2,5-DNT, along with 2,3-, 2,4-, 3,4-, and 3,5-DNT, exhibited no detectable initiating activity. Technical-grade DNT (76% 2,4-DNT, 18% 2,6-DNT) produced 100% hepatocellular carcinoma incidence after one year of feeding [1][2].

Hepatic initiation
Head-to-head
2,5-DNT: No detectable initiation 2,6-DNT: Positive initiation at 75 mg/kg p.o.

Supports use as negative-control isomer in hepatocarcinogenesis models.

F-344 rat initiation–promotion assay; binary distinction.

Hepatocarcinogenesis Initiation-Promotion Assay F-344 Rat Model

In Vivo Genotoxicity vs. 2,6-DNT

In a 14-day oral exposure study using male Sprague-Dawley rats, 2,5-DNT did not induce DNA damage in liver cells (Comet assay) or increase micronucleated reticulocytes (MN-RET) frequency in peripheral blood. By contrast, 2,6-DNT induced significant DNA damage in liver tissue at all doses tested. The other minor isomers—2,3-, 3,4-, 2,4-, and 3,5-DNT—also tested negative for genotoxicity under these conditions [1].

In vivo genotoxicity
Head-to-head
2,5-DNT: No DNA damage or MN-RET increase 2,6-DNT: DNA damage at all doses

Positions 2,5-DNT among non-genotoxic isomers; guides risk attribution to 2,6-DNT.

14-day oral gavage, Sprague-Dawley rats.

Genotoxicity Comet Assay Micronucleus Assay

Spleen Lymphoid Hyperplasia: Isomer Differences

In a comparative 14-day repeated-dose oral toxicity study in rats across DNT isomers, lymphoid hyperplasia of the spleen was observed for all isomers except 2,5-DNT. The 3,5-DNT isomer was the most toxic, inducing weight loss and mortality within 3 days [1].

Spleen pathology
Head-to-head
2,5-DNT: No lymphoid hyperplasia All other isomers: hyperplasia observed; 3,5-DNT lethal within 3 days

Unique spleen-sparing profile supports immunotoxicity mechanistic studies.

14-day repeated oral gavage, rat model.

Repeated-Dose Toxicity Lymphoid Hyperplasia Spleen Pathology

Hepatocyte Cytotoxicity: Meta vs. Ortho/Para

In isolated rat hepatocyte suspensions, ortho- and para-substituted DNT isomers (2,3-DNT, 2,6-DNT) were significantly more hepatotoxic than meta-substituted isomers (2,4-DNT, 2,5-DNT, 3,4-DNT) as measured by LDH release and inhibition of protein synthesis. The log EC₂₀ for LDH release was linearly correlated with the calculated C-atomic charge on ring carbons bearing nitro groups, establishing a quantitative structure-cytotoxicity relationship [1].

Hepatocyte cytotoxicity
Head-to-head
2,5-DNT (meta): lower cytotoxicity 2,3-DNT, 2,6-DNT (ortho/para): higher cytotoxicity

Meta orientation linked to reduced intrinsic hepatocyte toxicity; useful for SAR probe.

Isolated rat hepatocytes, LDH release and protein synthesis assays.

Hepatotoxicity LDH Release Protein Synthesis Inhibition

Ames Mutagenicity (TA100) Comparison

In the Ames Salmonella/microsome test, 3,5-DNT was identified as the most effective isomer for inducing reversion to histidine prototrophy in strains TA98 and TA1538. Quantitative reversion assay data show that 2,5-DNT has a logTA100exp mutagenicity potency of −0.63 log(revertants/nmol) in TA100 without S9 activation, placing it among the less mutagenic DNT isomers [1][2].

Ames mutagenicity
Cross-study comparable
logTA100exp = −0.63 log(revertants/nmol)

Reported lower mutagenicity rank among DNT isomers in TA100 without S9.

QSAR repository; supports environmental fate model selection.

Ames Test Mutagenicity QSAR

Melting Point Among DNT Isomers

Among the six DNT isomers, 2,5-DNT exhibits the lowest melting point at 52.5°C, substantially lower than the major industrial isomer 2,4-DNT (71°C), 2,6-DNT (66°C), and 3,5-DNT (93°C, the highest). This thermal property difference provides a physical basis for isomer identification and separation [1].

Melting point
Class-level
52.5 °C — lowest among DNT isomers

Enables DSC-based purity assessment and isomer verification.

ATSDR Toxicological Profile; class-level property data.

Physicochemical Properties Isomer Differentiation Purification

2,5-DNT Application Scenarios


Negative Control in Hepatic Initiation Studies

Because 2,5-DNT exhibits no detectable hepatic initiating activity in the F-344 rat model, while 2,6-DNT is a confirmed initiator and technical-grade DNT is a potent complete hepatocarcinogen, purified 2,5-DNT serves as an indispensable negative-control isomer. Researchers investigating the mechanism of 2,6-DNT–driven hepatocarcinogenesis require 2,5-DNT to isolate initiation-specific effects from general nitroaromatic toxicity [1][2].

Analytical Reference Standard for Forensic & Environmental Detection

GC/MS alone fails to differentiate 2,5-DNT from 2,4-DNT and 2,6-DNT due to nearly identical electron-impact fragmentation patterns. Certified 2,5-DNT reference standards (e.g., 100 µg/mL in acetonitrile) are therefore mandatory for accurate isomer identification in post-blast forensic analysis and environmental monitoring of ammunition-contaminated sites [1].

Immunotoxicity Structure-Toxicity Probe

2,5-DNT is the only DNT isomer that does not induce lymphoid hyperplasia of the spleen in repeated-dose oral toxicity studies. This unique property makes it the mechanistic probe of choice for dissecting the structural determinants of DNT-induced splenic pathology and immunotoxicity, particularly in comparative studies against 3,5-DNT and 2,6-DNT [1].

Environmental Fate & Transport Model Systems

With a logTA100exp mutagenicity potency of −0.63 log(revertants/nmol), 2,5-DNT ranks among the less mutagenic DNT isomers in the Ames test. This property supports its selection as a representative DNT congener in environmental microcosm and biodegradation studies where confounding genotoxic effects on microbial communities must be minimized [1].

Application
Selection Property
Validation Focus
Hepatic initiation negative-control studies
Non-initiating isomer reference
Verify lack of hepatic initiation activity in rodent model
Forensic and environmental isomer identification
Certified isomer-pure analytical standard
Confirm retention time and fragmentation pattern differentiation
Immunotoxicity structure–toxicity probe
Unique spleen-sparing profile among DNT isomers
Validate absence of lymphoid hyperplasia in comparative repeated-dose studies
Environmental fate model systems
Reported lower Ames mutagenicity context
Assess lack of confounding genotoxic effects in microbial degradation assays

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56 linked technical documents
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